molecular formula C18H26Br2N2 B13766339 Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide CAS No. 64047-56-9

Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide

Cat. No.: B13766339
CAS No.: 64047-56-9
M. Wt: 430.2 g/mol
InChI Key: ZMRKFJJMIJVTLK-UHFFFAOYSA-L
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Description

Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide is a quaternary ammonium compound featuring an isoquinolinium core linked via a butyl chain to a 1-methylpyrrolidinium moiety. The dibromide counterions stabilize the cationic charges.

Properties

CAS No.

64047-56-9

Molecular Formula

C18H26Br2N2

Molecular Weight

430.2 g/mol

IUPAC Name

2-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]isoquinolin-2-ium;dibromide

InChI

InChI=1S/C18H26N2.2BrH/c1-20(14-6-7-15-20)13-5-4-11-19-12-10-17-8-2-3-9-18(17)16-19;;/h2-3,8-10,12,16H,4-7,11,13-15H2,1H3;2*1H/q+2;;/p-2

InChI Key

ZMRKFJJMIJVTLK-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCC1)CCCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide typically involves the reaction of isoquinoline with 1-methylpyrrolidine in the presence of a butylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrobromic acid to obtain the dibromide salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function. It may also interact with cellular membranes, altering their permeability and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound (Hypothetical) Compound 4d Compound 4e Compound 5a
Molecular Weight (g/mol) ~550 (estimated) 662.37 691.60 644.27
Melting Point (°C) >250 (predicted) >300 (decomp.) Not reported 258–259 (decomp.)
Solubility Polar solvents (e.g., H₂O) Likely polar Highly hygroscopic Moderate
Key Functional Groups Isoquinolinium, pyrrolidinium Benzofuran, oxoethyl Oxazolidinone Nitrophenyl

Notes:

  • Compound 4d exhibits high thermal stability (>300°C decomposition), likely due to its rigid benzofuran-oxoethyl substituents .
  • Compound 4e ’s hygroscopicity suggests strong ionic character, a trait shared with the target dibromide .

Critical Analysis of Limitations

  • Data Gaps : Direct experimental data (e.g., melting point, spectral data) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

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